N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine
Description
Properties
IUPAC Name |
1,6-dimethyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N8/c1-10-23-14(18(19,20)21)8-15(24-10)29-6-4-12(5-7-29)27-16-13-9-22-28(3)17(13)26-11(2)25-16/h8-9,12H,4-7H2,1-3H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHUNPKJYHSCGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC3=C4C=NN(C4=NC(=N3)C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within the cells. The compound’s interaction with CDK2 results in significant cytotoxic activities against various cell lines.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle. This disruption leads to cell cycle arrest and the induction of apoptosis.
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM.
Biological Activity
N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Composition
- Molecular Formula : C16H19F3N6
- Molecular Weight : 378.36 g/mol
- CAS Number : Not specified in the results but can be derived from the structure.
Structural Features
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities, particularly as a scaffold for drug development targeting kinases and other proteins involved in cancer progression.
The compound is designed to inhibit key signaling pathways in cancer cells, particularly targeting the epidermal growth factor receptor (EGFR). The structural similarity to ATP allows it to act as a competitive inhibitor of EGFR, which is crucial in many cancers.
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| 12b | A549 | 8.21 | Strong anti-proliferative activity |
| 12b | HCT-116 | 19.56 | Effective against colorectal cancer |
| 12b | EGFR WT | 0.016 | Highly potent inhibitor |
| 12b | EGFR T790M | 0.236 | Active against mutant forms |
These findings indicate that compounds similar to this compound can induce apoptosis and halt cell cycle progression at critical phases (S and G2/M) .
Apoptotic Induction
Flow cytometry analyses have shown that these compounds can significantly increase the BAX/Bcl-2 ratio, promoting apoptosis in cancer cells. This apoptotic effect is crucial for developing effective anticancer therapies .
Study on EGFR Inhibitors
A study focused on synthesizing new derivatives of pyrazolo[3,4-d]pyrimidines highlighted the significant potential of these compounds as EGFR inhibitors. The most promising derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and maintained activity against resistant mutants .
Anticancer Activity
In a comparative analysis of various nitrogen-containing heterocycles, compounds similar to the target compound exhibited lower anticancer activity compared to established drugs like doxorubicin but showed promise in specific contexts such as resistant cell lines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as potent inhibitors of epidermal growth factor receptors (EGFR), which are crucial in the proliferation of cancer cells. For instance, derivatives similar to N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine have demonstrated significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. One study reported a compound with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating strong potential for targeted cancer therapy .
Inhibition of Kinase Activities
The compound has also been investigated for its kinase inhibitory activities. Kinases play a pivotal role in signaling pathways that regulate cell division and survival. The structure of this compound allows it to compete effectively with ATP for binding to kinase active sites, which is a critical mechanism in the development of targeted therapies for various cancers .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the pyrazolo[3,4-d]pyrimidine core and piperidine moiety can significantly influence its potency and selectivity against specific targets.
| Structural Feature | Impact on Activity |
|---|---|
| Dimethyl groups | Enhance binding affinity to target proteins |
| Trifluoromethyl group | Improve metabolic stability |
| Piperidine moiety | Contributes to overall bioactivity |
Development of EGFR Inhibitors
In a recent study focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives, compounds structurally related to N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amines were evaluated for their anti-cancer properties. The results indicated that specific modifications led to enhanced inhibitory effects against EGFR, highlighting the importance of structural optimization in drug design .
Kinase Inhibition Studies
Another investigation examined the kinase inhibitory potential of compounds derived from pyrazolo[3,4-d]pyrimidine scaffolds. The study found that certain derivatives exhibited significant inhibition against various kinases involved in cancer progression, further supporting the therapeutic promise of this chemical class .
Comparison with Similar Compounds
Physicochemical Properties
Research Findings and Trends
- Substituent Impact : Electron-withdrawing groups (e.g., trifluoromethyl, methylsulfonyl) enhance metabolic stability and target affinity compared to electron-donating groups (e.g., methoxy) .
- Biological Trade-offs : While antibacterial analogs () prioritize hydrophilicity for solubility, the target compound’s lipophilic trifluoromethyl group may favor CNS penetration or prolonged half-life .
Q & A
Basic: What are the critical steps and considerations for synthesizing this compound?
Methodological Answer:
Synthesis involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and protecting group strategies. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : Exothermic reactions (e.g., trifluoromethyl group introduction) require gradual heating (40–60°C) to avoid side products .
- Chiral resolution : If stereocenters are present, chiral HPLC or enzymatic resolution may be needed, as seen in piperidine-containing analogs .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (acetonitrile) improve purity (>95%) .
Advanced: How can contradictory bioactivity data in kinase inhibition assays be resolved?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Combine radiometric (e.g., ³²P-ATP) and fluorescence polarization assays to cross-validate kinase inhibition .
- Target selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target binding. For example, trifluoromethyl groups may increase selectivity for tyrosine kinases over serine/threonine kinases .
- Compound stability checks : Perform HPLC-UV before/after assays to rule out degradation artifacts .
Basic: What analytical techniques are essential for structural characterization?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.1–2.5 ppm; pyrimidine protons at δ 8.3–8.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 462.18) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, particularly for piperidine ring puckering and pyrazolo-pyrimidine planarity .
Advanced: How can computational modeling predict binding modes with kinase targets?
Methodological Answer:
- Molecular docking : Tools like AutoDock Vina or Glide simulate binding to ATP pockets. The trifluoromethyl group’s electrostatic potential aligns with hydrophobic kinase subpockets .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- Density Functional Theory (DFT) : Calculates charge distribution and H-bonding propensity of the pyrimidine core, correlating with experimental IC₅₀ values .
Basic: How do substituents influence physicochemical properties?
Methodological Answer:
- Trifluoromethyl group : Enhances lipophilicity (logP ↑ by ~1.5) and metabolic stability by resisting cytochrome P450 oxidation .
- Methyl groups on pyrazolo-pyrimidine : Reduce solubility but improve membrane permeability (e.g., PAMPA assay: Pe ↑ 5 × 10⁻⁶ cm/s) .
- Piperidine moiety : Modulates basicity (pKa ~8.5), affecting protonation state in physiological environments .
Advanced: What strategies optimize pharmacokinetics for in vivo studies?
Methodological Answer:
- Prodrug derivatization : Phosphate esters or acyloxyalkyl groups improve aqueous solubility (e.g., 10-fold increase in PBS solubility) .
- Formulation optimization : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles to enhance oral bioavailability (AUC ↑ 40% in rodent models) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify CYP3A4-mediated degradation, guiding structural modifications .
Basic: What are common pitfalls in SAR studies for this compound class?
Methodological Answer:
- Overlooking stereochemistry : Enantiomers (e.g., R vs. S piperidine) may exhibit 10–100x differences in potency .
- Ignoring solvolysis : Trifluoromethyl-pyrimidine derivatives hydrolyze under acidic conditions; use stability-indicating HPLC methods .
- Inadequate controls : Include reference inhibitors (e.g., staurosporine) in kinase assays to validate experimental conditions .
Advanced: How to resolve conflicting data in cellular vs. enzymatic assays?
Methodological Answer:
- Cellular permeability : Measure intracellular concentrations via LC-MS/MS; poor permeability (e.g., Papp < 1 × 10⁻⁶ cm/s) may explain reduced cellular activity .
- Off-target effects : Perform transcriptomics (RNA-seq) or proteomics (SILAC) to identify unintended pathways .
- Metabolite profiling : Identify active metabolites (e.g., N-demethylated derivatives) that contribute to bioactivity .
Basic: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation (ΔTm ≥ 2°C) after compound treatment .
- BRET/FRET biosensors : Quantify kinase conformational changes in real-time (e.g., EGFR phosphorylation) .
- Knockdown/rescue experiments : siRNA-mediated target silencing followed by cDNA overexpression confirms on-target effects .
Advanced: What are best practices for scaling up synthesis?
Methodological Answer:
- Flow chemistry : Continuous flow reactors improve yield (≥80%) for exothermic steps (e.g., trifluoromethylation) .
- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
